2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives, characterized by a sulfanylacetamide backbone linked to a pyridine-substituted triazole ring. Its structure includes:
- Pyridin-4-yl substituent at position 5 of the triazole, contributing to π-π stacking interactions.
- N-(2-ethylphenyl)acetamide moiety, which modulates lipophilicity and steric effects for target binding.
This scaffold is designed for diverse biological applications, including anti-inflammatory and antimicrobial activities, as observed in structurally related compounds .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-2-12-5-3-4-6-14(12)20-15(24)11-25-17-22-21-16(23(17)18)13-7-9-19-10-8-13/h3-10H,2,11,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBBEINRJMGMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the attachment of the sulfanyl group and the acetamide moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it may inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition can prevent the formation of toxic aggregates and protect neuronal cells from degeneration .
Comparison with Similar Compounds
Anti-Inflammatory Activity
Antimicrobial and Antioxidant Activity
Pheromone Receptor Modulation
- VUAA1 (3-pyridinyl analog) activates insect Orco receptors, while OLC15 (2-pyridinyl analog) acts as an antagonist . The target compound’s 4-pyridinyl group may confer distinct receptor-binding properties.
Physicochemical Properties
- Lipophilicity: The 2-ethylphenyl group in the target compound increases logP compared to 4-phenoxyphenyl (logP ~3 for CAS 573950-10-4) , favoring blood-brain barrier penetration.
- Hydrogen Bonding: The 4-amino group provides two H-bond donors (vs. one in allyl/ethyl-substituted analogs), enhancing solubility and target interaction .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized using hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to introduce the sulfanyl group.
- Acetamide Formation : The final step involves the acylation of the thioether to form the acetamide structure.
The synthesis can yield moderate to high purity, with reported yields around 73% in various studies .
Biological Activity
The biological activity of this compound has been evaluated across several dimensions:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, with some derivatives outperforming traditional antibiotics like fluconazole against Candida albicans .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this one demonstrated activity against colon carcinoma (HCT-116) and human breast cancer (T47D) cell lines, with IC50 values indicating effective cytotoxicity .
Enzyme Inhibition
The compound has been tested as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors targeting this enzyme are crucial for treating hyperpigmentation disorders. Preliminary results suggest that certain derivatives exhibit micromolar inhibition levels against tyrosinase from Agaricus bisporus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of these compounds. Variations in substituents on the pyridine and triazole rings influence their binding affinity and inhibitory potency against target enzymes. For example, modifications on the aromatic portion have been correlated with enhanced inhibitory effects on tyrosinase activity .
Case Studies
Several studies have explored the biological activities of similar triazole compounds:
- Antifungal Activity : A study evaluated a series of pyridine-triazole derivatives against fungal strains, revealing that some compounds had MIC values ≤ 25 µg/mL against Candida species .
- Anticancer Activity : Another research effort focused on triazole-thiones which showed promising results against multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
- Enzyme Inhibition : A recent investigation into enzyme inhibition demonstrated that certain derivatives effectively inhibited acetylcholinesterase (AChE), suggesting a role in neuroprotective therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
